(R)-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate
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Overview
Description
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is a chiral compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate typically involves the formation of the imidazole ring followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole ring system.
Methyl 2-amino-2-(1H-imidazol-4-yl)acetate: The racemic mixture of the compound.
Uniqueness
®-Methyl 2-amino-2-(1H-imidazol-4-yl)acetate is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other imidazole derivatives. The specific configuration can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-amino-2-(1H-imidazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOTDKKHYWKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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